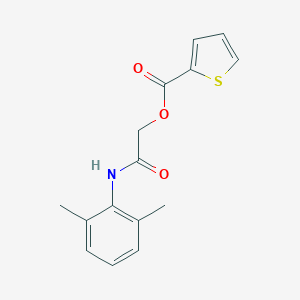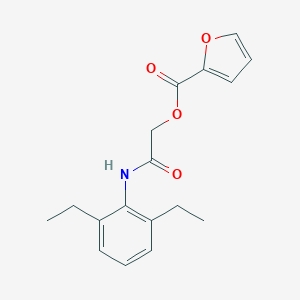![molecular formula C20H20N2O6 B270989 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its scientific research applications, particularly in the field of neuroscience and pharmacology.
Mecanismo De Acción
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor site and preventing the binding of adenosine. This results in a decrease in the inhibitory effects of adenosine on neurotransmitter release and neuronal activity. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of intracellular signaling pathways and ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue. In general, this compound has been found to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and to enhance synaptic plasticity and long-term potentiation. This compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling without affecting other receptor systems. This compound is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could benefit from the use of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to investigate the effects of adenosine A1 receptor modulation on neuronal function and survival in these diseases. Another area of interest is the potential therapeutic applications of this compound in cardiovascular disease, where its cardioprotective effects could be harnessed to improve patient outcomes. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects or limitations of its use in research.
Métodos De Síntesis
The synthesis of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves several steps, starting with the reaction of 2,5-dimethoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-(4-aminophenyl)-2,4-dioxobutanoic acid to form the desired product, this compound. Several modifications to the synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is primarily used as a research tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The adenosine A1 receptor is widely distributed in the central nervous system and plays an important role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. This compound has been used to study the effects of adenosine A1 receptor activation or inhibition on sleep-wake cycles, pain perception, cardiovascular function, and cognition.
Propiedades
Fórmula molecular |
C20H20N2O6 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-17(28-2)16(10-15)21-19(24)12-3-5-14(6-4-12)22-11-13(20(25)26)9-18(22)23/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) |
Clave InChI |
DYTCHYQREVQOAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)